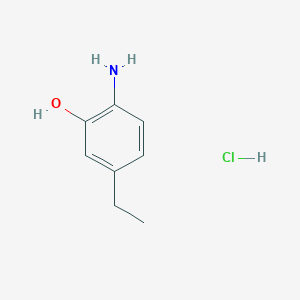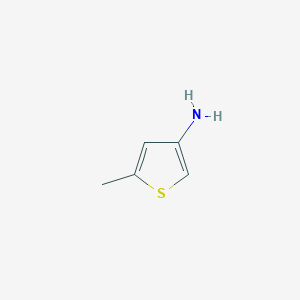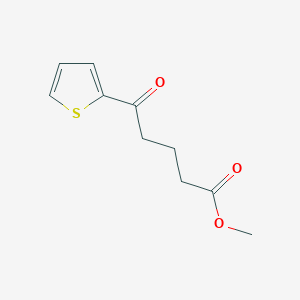![molecular formula C13H8BrN3O B177057 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 145731-84-6](/img/structure/B177057.png)
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine, also known as BPO-27, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazoles, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine is not fully understood. However, it has been proposed that 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine exerts its biological effects by inhibiting specific enzymes and signaling pathways. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may prevent the invasion and metastasis of cancer cells. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been shown to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of microorganisms. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been shown to inhibit the activity of specific enzymes and signaling pathways, which may contribute to its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has also been extensively studied, and its biological effects have been well characterized. However, there are also limitations to using 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments. For example, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may have off-target effects, which could complicate the interpretation of experimental results. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine may not be suitable for all types of experiments, and its biological effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. One area of research is to further elucidate the mechanism of action of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve identifying the specific enzymes and signaling pathways that are targeted by 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. Another area of research is to investigate the potential therapeutic applications of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This could involve testing the efficacy of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine in animal models of cancer, inflammation, and infection. Finally, future research could focus on developing new derivatives of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine that possess improved biological activity and selectivity.
Méthodes De Synthèse
The synthesis of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2-bromo-5-(pyridin-2-yl)-1,3,4-oxadiazole with 2-bromo-4-nitrophenylamine in the presence of a base. The resulting product is then reduced to yield 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine. This synthesis method has been optimized to yield high purity and yield of 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine.
Applications De Recherche Scientifique
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in scientific research. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine has been found to possess antimicrobial activity against a wide range of microorganisms.
Propriétés
Numéro CAS |
145731-84-6 |
|---|---|
Nom du produit |
3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine |
Formule moléculaire |
C13H8BrN3O |
Poids moléculaire |
302.13 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H8BrN3O/c14-11-6-2-1-5-10(11)13-17-16-12(18-13)9-4-3-7-15-8-9/h1-8H |
Clé InChI |
CCPYCXAUSQZJHG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CN=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



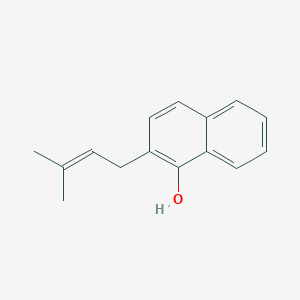
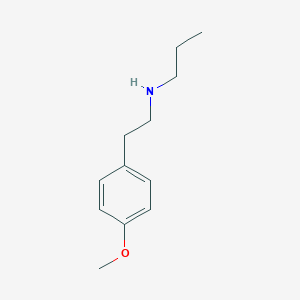
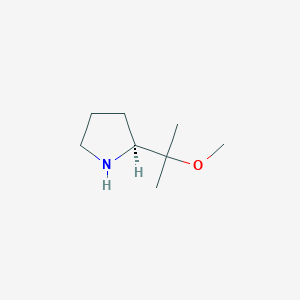
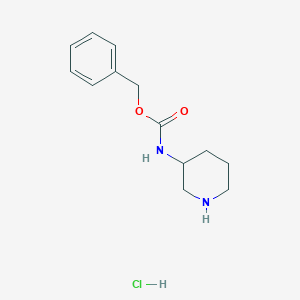

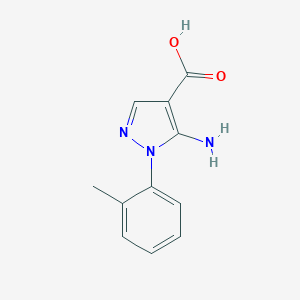
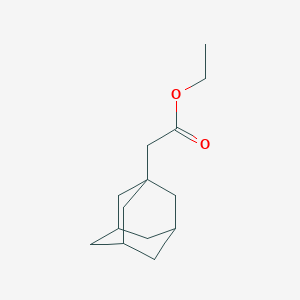
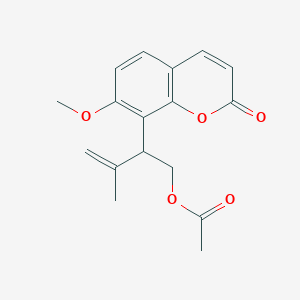
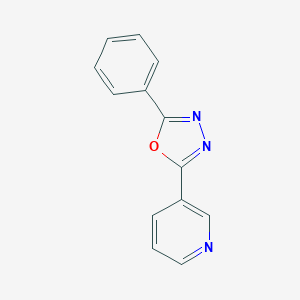
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)
